An In-depth Technical Guide to the Physical Properties and Solubility of Methyl 5-amino-4-methylpyridine-3-carboxylate
An In-depth Technical Guide to the Physical Properties and Solubility of Methyl 5-amino-4-methylpyridine-3-carboxylate
Molecular Structure and Isomeric Context
Methyl 5-amino-4-methylpyridine-3-carboxylate belongs to a class of heterocyclic compounds that are of significant interest as building blocks in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with an amino group, a methyl group, and a methyl ester, imparts a unique combination of polarity, hydrogen bonding capability, and chemical reactivity.
Chemical Structure:
-
IUPAC Name: Methyl 5-amino-4-methylpyridine-3-carboxylate
-
Molecular Formula: C₈H₁₀N₂O₂
The precise arrangement of substituents on the pyridine ring is critical in determining the molecule's physical properties. Intermolecular forces, such as hydrogen bonding (from the amino group) and dipole-dipole interactions (from the ester and the pyridine nitrogen), govern properties like melting point and solubility. Crystal lattice energy, influenced by molecular symmetry and the ability to pack efficiently, is also a key determinant.
To build a predictive profile for the target compound, we will consider data from several publicly documented isomers. The variation in melting points and pKa values among these isomers underscores the profound impact of substituent placement.
| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| Methyl 4-aminopyridine-3-carboxylate | 16135-36-7 | 152.15 | 172-174 | 7.04 ± 0.12 |
| Methyl 5-aminopyridine-3-carboxylate | 36052-25-2 | 152.15 | Not specified (solid) | Not specified |
| Methyl 3-aminopyridine-4-carboxylate | 55279-30-6 | 152.15 | 79.0 - 88.0 | Not specified |
| Methyl 2-amino-4-methylnicotinate | 76336-16-8 | 166.18 | Not specified | 5.27 ± 0.47 |
| Methyl 5-amino-2-methylpyridine-3-carboxylate | 936130-28-8 | 166.18 | Not specified | Not specified |
Note: Data synthesized from multiple sources.[3][4][5][6][7] The molecular weight for isomers without the additional methyl group is shown for comparative purposes.
Based on this isomeric data, we can predict that Methyl 5-amino-4-methylpyridine-3-carboxylate will be a solid at room temperature with a melting point likely in the range of 80-180°C. The presence of both a primary amine and a pyridine nitrogen atom provides two sites for protonation, and the pKa will be influenced by the electronic effects of the other ring substituents.
Solubility Profile: A Predictive and Experimental Framework
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter influencing its bioavailability, formulation, and purification.[8] The principle of "like dissolves like" provides a foundational guide for predicting solubility.[9] The structure of Methyl 5-amino-4-methylpyridine-3-carboxylate suggests a nuanced solubility profile:
-
Polar Moieties: The amino group (-NH₂) and the pyridine ring nitrogen are capable of hydrogen bonding with protic solvents like water and alcohols.
-
Ester Group: The methyl carboxylate group (-COOCH₃) adds polarity but also some lipophilic character.
-
Aromatic System: The pyridine ring itself contributes to potential π-π stacking interactions.
This combination predicts moderate solubility in polar protic solvents and potentially good solubility in polar aprotic solvents. Its basic nature, conferred by the amino group and pyridine nitrogen, suggests that its solubility in aqueous solutions will be highly pH-dependent.[8]
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to characterize the solubility of the compound across a range of pharmaceutically relevant solvents. The methodology is designed to be self-validating by testing for reactivity (solubility in aqueous acid/base) which confirms the compound's functional group characteristics.[10][11]
Materials:
-
Methyl 5-amino-4-methylpyridine-3-carboxylate
-
Small test tubes (e.g., 13x100 mm)
-
Spatula
-
Vortex mixer
-
Solvents: Deionized Water, 5% (w/v) Aqueous HCl, 5% (w/v) Aqueous NaOH, 5% (w/v) Aqueous NaHCO₃, Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, Hexane.
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of the compound into a clean, dry test tube.[10]
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube. This creates an approximate concentration of 10-20 mg/mL.[10]
-
Mixing: Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.[9]
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid does not appear to dissolve.[9]
-
-
pH-Dependent Solubility:
-
If the compound is insoluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃.[12]
-
Rationale: Solubility in 5% HCl indicates the presence of a basic functional group (like an amine or pyridine) that forms a soluble hydrochloride salt. Solubility in 5% NaOH suggests an acidic proton, while solubility in the weaker base, 5% NaHCO₃, points to a more strongly acidic group like a carboxylic acid.[11]
-
-
Systematic Testing: Repeat this procedure for each solvent, using a fresh sample for each test.
Workflow for Solubility Assessment
The following diagram outlines the logical flow for a comprehensive qualitative solubility analysis.
Caption: Workflow for accurate melting point determination.
Conclusion
While a dedicated datasheet for Methyl 5-amino-4-methylpyridine-3-carboxylate is not prevalent, a robust understanding of its physical properties can be achieved through a combination of predictive analysis based on its isomers and systematic experimental verification. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to accurately characterize this compound. The provided methodologies for determining solubility and melting point are designed to be both practical and scientifically rigorous, ensuring data quality and reproducibility in a research and development setting.
References
- Solubility test for Organic Compounds. (n.d.).
- Melting point determination. (n.d.). University of Alberta.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri–St. Louis.
-
Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link].
- Experiment 1 – Melting Points. (n.d.). University of Wisconsin-Whitewater.
- Experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq.
-
8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link].
-
Avdeef, A., & Tsinman, K. (2021). Physics-Based Solubility Prediction for Organic Molecules. Pharmaceuticals, 14(8), 749. Retrieved from [Link].
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College.
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link].
-
ethyl 4-diethylamino-5-methylpyridine-3-carboxylate. (n.d.). Chemical Synthesis Database. Retrieved from [Link].
-
Methyl 3-amino-2-methylpyridine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link].
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. Retrieved from [Link].
-
3-Amino-4-Methyl Pyrimidine Specification. (n.d.). ChemDmart. Retrieved from [Link].
- pKa Data Compiled by R. Williams. (n.d.).
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). Molecules, 27(17), 5635. Retrieved from [Link].
-
Preparation method of 3-amino-4-methylpyridine. (2015, February 18). Patsnap. Retrieved from [Link].
- Preparation method of 3-amino-4-methylpyridine. (2015, February 18). Google Patents.
-
Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link].
-
methyl 4-amino-5-bromopyridine-3-carboxylate. (n.d.). ECHA. Retrieved from [Link].
-
Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved from [Link].
-
pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link].
- Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993, March 10). Google Patents.
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023, April 1). Molecules, 28(7), 3144. Retrieved from [Link].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 3-amino-2-methylpyridine-4-carboxylate | C8H10N2O2 | CID 17917656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 936130-28-8 | methyl 5-amino-2-methylpyridine-3-carboxylate - Synblock [synblock.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
- 6. Methyl 5-aminopyridine-3-carboxylate 97 36052-25-2 [sigmaaldrich.com]
- 7. Methyl 3-aminopyridine-4-carboxylate, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.ws [chem.ws]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
(Note: Image is a representation of the chemical structure.)
